![molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2](/img/structure/B12902938.png)
1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenyl group attached to the quinoxaline moiety, which is further connected to a phenoxyphenyl group through an ethanone linkage
Vorbereitungsmethoden
The synthesis of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Aryne intermediates are highly reactive species that can be generated in situ from precursors such as trimethylsilyl phenyl trifluoromethanesulfonate and cesium fluoride. The reaction typically proceeds under mild conditions, resulting in high yields and broad substrate scope .
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone has found applications in various scientific research fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: This compound shares a similar phenoxy group but has a quinazoline core instead of a quinoxaline core.
2-Phenoxyquinoxaline: This compound has a phenoxy group attached to the quinoxaline core but lacks the additional phenyl and ethanone groups.
2-Phenoxypyridine: This compound has a phenoxy group attached to a pyridine core, differing in the heterocyclic structure compared to quinoxaline.
The uniqueness of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61457-79-2 |
|---|---|
Molekularformel |
C28H20N2O2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3 |
InChI-Schlüssel |
CFQPMICVGAJDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


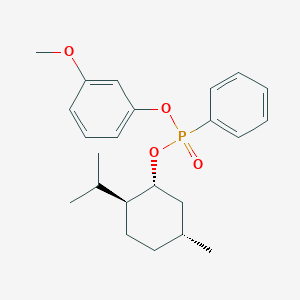
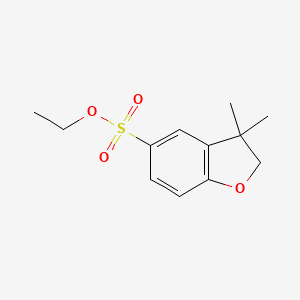

![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
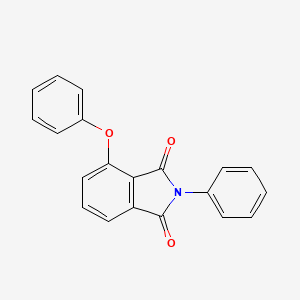
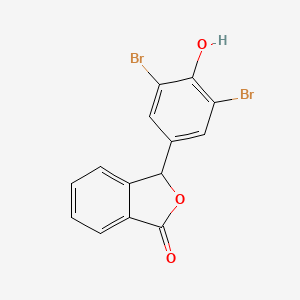
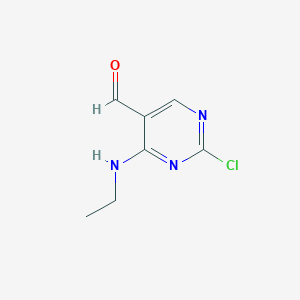
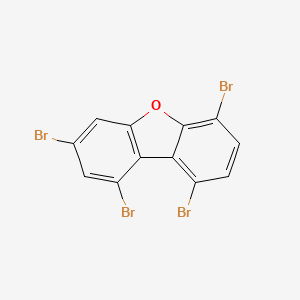

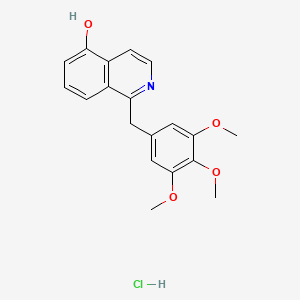
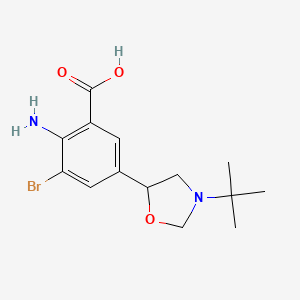
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
